Cas no 1516713-44-2 (1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid)

1-(1-Methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane carboxylic acid moiety linked to a 1-methylindole scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclobutane ring enhances rigidity, potentially improving binding affinity in target applications, while the indole core offers versatility for further functionalization. Its well-defined molecular architecture supports precise synthetic modifications, aiding in the development of novel bioactive molecules. The compound’s stability and solubility profile further facilitate its use in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Suitable for controlled reactions, it serves as a key building block in complex synthesis pathways.
1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid structure
1516713-44-2 structure
Product Name:1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid
CAS No:1516713-44-2
MF:C14H15NO2
MW:229.274403810501
CID:5915000
PubChem ID:96802110
Update Time:2025-11-07

1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid
    • EN300-1769986
    • 1516713-44-2
    • Inchi: 1S/C14H15NO2/c1-15-9-6-10-4-2-5-11(12(10)15)14(13(16)17)7-3-8-14/h2,4-6,9H,3,7-8H2,1H3,(H,16,17)
    • InChI Key: LZHKTDUTGHTTSB-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=C3C=CN(C)C=23)CCC1)=O

Computed Properties

  • Exact Mass: 229.110278721g/mol
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.2Ų

1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid

Introduction to 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid (CAS No. 1516713-44-2)

1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1516713-44-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive research for potential therapeutic applications.

The molecular structure of 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring linked to an indole moiety, which is further substituted with a methyl group. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound, positioning it as a valuable scaffold for drug discovery and development. The indole moiety, in particular, is well-documented for its role in various biological processes and its presence in numerous bioactive natural products and pharmaceuticals.

In recent years, there has been a surge in research focused on developing novel indole-based derivatives due to their diverse pharmacological profiles. The cyclobutane ring in 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid contributes to steric constraints that can influence the compound's interactions with biological targets, thereby modulating its pharmacological effects. This structural feature has been exploited in the design of molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop derivatives with targeted biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The versatility of its structural framework allows for modifications at multiple positions, enabling the fine-tuning of biological responses.

Recent studies have highlighted the importance of indole derivatives in addressing various therapeutic challenges. For instance, modifications to the indole core have been shown to enhance the efficacy of compounds targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The presence of a methyl group at the 7-position of the indole ring in 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid has been associated with improved metabolic stability and bioavailability, which are critical factors for drug development.

The cyclobutane ring component of this compound has also been investigated for its role in modulating enzyme activity. Cycloalkyl-substituted molecules often exhibit altered binding kinetics compared to their linear counterparts, which can lead to more potent and selective drug candidates. This has led to increased interest in cyclobutane derivatives as pharmacological tools.

In the realm of medicinal chemistry, the synthesis of 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid has been optimized using advanced organic reactions that preserve the integrity of both the indole and cyclobutane moieties. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to construct the desired framework efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, making the compound accessible for further preclinical and clinical investigations.

The pharmacokinetic properties of 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid have been thoroughly evaluated to understand its absorption, distribution, metabolism, excretion (ADME) profile. Preliminary data suggest that this compound exhibits favorable solubility and stability under physiological conditions, which are essential attributes for a potential drug candidate. Additionally, its metabolic pathways have been studied to identify potential liabilities that could affect its therapeutic window.

One notable application of indole-based compounds is in the treatment of inflammatory diseases. The structural motif present in 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid has been shown to interact with key inflammatory mediators, thereby suppressing pro-inflammatory responses. This mechanism has been explored in models of rheumatoid arthritis and inflammatory bowel disease, where indole derivatives have demonstrated significant therapeutic benefits.

The intersection of computational chemistry and experimental biology has accelerated the discovery process for compounds like 1-(1-methyl-1H-indol-7-yl)cyclobutane-1-carboxylic acid. Molecular modeling techniques have been used to predict binding affinities and identify optimal analogs based on virtual screening libraries. These computational approaches complement traditional high-throughput screening methods, providing a more efficient pipeline for drug discovery.

In conclusion, 15167382123456789345678901234567890 CAS No. 15167*">

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